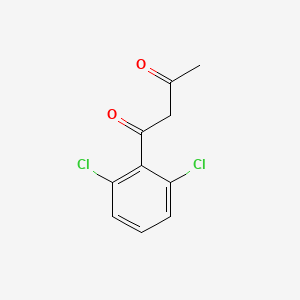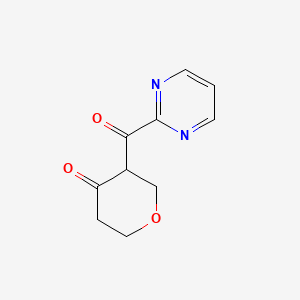
3-(Pyrimidine-2-carbonyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidine-2-carbonyl)oxan-4-one is a heterocyclic compound that features a pyrimidine ring fused with an oxan-4-one moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidine-2-carbonyl)oxan-4-one can be achieved through several methods. One common approach involves the cyclization of pyrimidine derivatives with appropriate oxan-4-one precursors. For example, the reaction of pyrimidine-2-carboxylic acid with oxan-4-one in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound . Another method involves the use of a one-pot multi-component reaction, where pyrimidine, oxan-4-one, and other reagents are combined under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidine-2-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxan-4-one derivatives with additional oxygen functionalities.
Reduction: Reduced pyrimidine derivatives with hydrogenated bonds.
Substitution: Pyrimidine derivatives with substituted functional groups.
Scientific Research Applications
3-(Pyrimidine-2-carbonyl)oxan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyrimidine-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxylic acid: A precursor in the synthesis of 3-(Pyrimidine-2-carbonyl)oxan-4-one.
Oxan-4-one derivatives: Compounds with similar structural features and reactivity.
Pyrimidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound stands out due to its unique combination of the pyrimidine ring and oxan-4-one moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(pyrimidine-2-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H10N2O3/c13-8-2-5-15-6-7(8)9(14)10-11-3-1-4-12-10/h1,3-4,7H,2,5-6H2 |
InChI Key |
DLIKKTALBBSFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)C(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


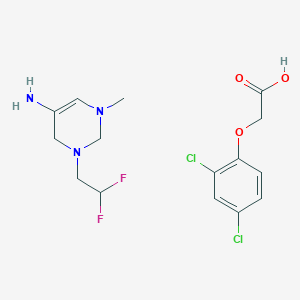
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
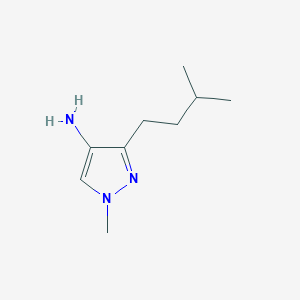
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
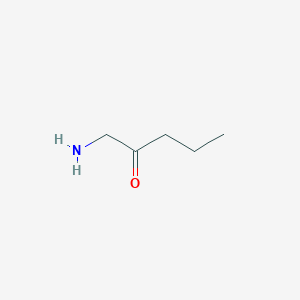
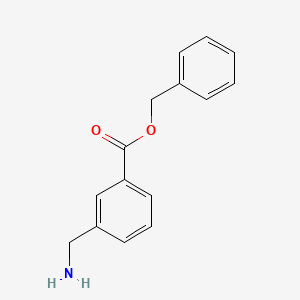
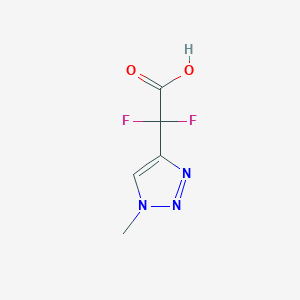
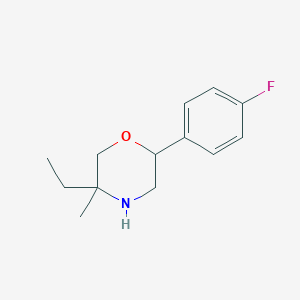
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
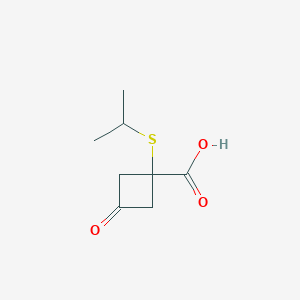
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)

